molecular formula C23H23N3O4S2 B12142306 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12142306
M. Wt: 469.6 g/mol
InChI Key: YARXORRNDLLWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzodioxin moiety linked via a sulfanyl acetamide bridge to a hexahydrobenzothieno-pyrimidinone core substituted with an allyl (prop-2-en-1-yl) group. This structure combines aromatic, heterocyclic, and sulfur-based functionalities, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H23N3O4S2/c1-2-9-26-22(28)20-15-5-3-4-6-18(15)32-21(20)25-23(26)31-13-19(27)24-14-7-8-16-17(12-14)30-11-10-29-16/h2,7-8,12H,1,3-6,9-11,13H2,(H,24,27)

InChI Key

YARXORRNDLLWTG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC5=C2CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Enamine Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above steps.
  • Process optimization ensures high yield and purity.

Chemical Reactions Analysis

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzodioxin ring can undergo nucleophilic substitution reactions.

    Common Reagents: NaBH₄, Pd/C, H₂, NaOH, etc.

    Major Products: Sulfanylacetamide derivatives, hexahydrobenzothienopyrimidine analogs.

Scientific Research Applications

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes. For instance:

  • α-glucosidase Inhibition : Compounds derived from benzodioxin have been synthesized and screened for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The inhibition potential suggests possible applications in treating Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : The same class of compounds has also been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. This highlights the dual therapeutic potential of these compounds in managing both diabetes and neurodegenerative disorders .

Anti-inflammatory Properties

In silico studies have suggested that certain derivatives may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. These findings indicate a potential for developing anti-inflammatory drugs based on the structure of this compound .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new sulfonamide derivatives featuring the benzodioxin moiety was conducted. The synthesized compounds were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results demonstrated significant inhibitory activity, suggesting that these compounds could serve as lead candidates for further drug development targeting metabolic disorders .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of these compounds to target enzymes. One study reported promising results indicating that specific derivatives could effectively bind to active sites of α-glucosidase and acetylcholinesterase, paving the way for future structure-activity relationship (SAR) studies to optimize their efficacy .

Mechanism of Action

    Targets: Specific proteins or enzymes.

    Pathways: Modulates cellular signaling pathways.

    Further Research Needed: Detailed studies required.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

  • Hexahydrobenzothieno-pyrimidine vs. Cyclopenta-thieno-pyrimidine: A structurally close analog () replaces the hexahydrobenzothieno core with a cyclopenta[4,5]thieno[2,3-d]pyrimidine system.
  • Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Another analog () features a thieno[3,2-d]pyrimidine core substituted with a 2-methoxyphenyl group instead of the allyl group. The positional shift of the sulfur atom in the thiophene ring modifies electronic properties, which could influence π-π stacking interactions in target binding .

Substituent Effects

  • Allyl vs.
  • Triazole-Pyridine Hybrid: A compound in replaces the benzothieno-pyrimidine core with a 1,2,4-triazole ring linked to pyridine. This substitution introduces nitrogen-rich heterocycles, which are common in antiviral or anti-inflammatory agents, but reduces sulfur-based interactions .

Sulfanyl Acetamide Linkage

  • The sulfanyl acetamide bridge is conserved across analogs (e.g., ). In , this linkage connects to a dihydropyrimidin-thio group and a dichlorophenyl moiety. The chlorine atoms here increase lipophilicity (ClogP ~3.5) compared to the target compound’s benzodioxin (ClogP ~2.8), affecting membrane permeability .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Kinase Inhibition: Benzothieno-pyrimidine derivatives (e.g., ) are frequently explored as kinase inhibitors due to their ATP-binding site mimicry. The allyl group in the target compound may sterically hinder binding compared to smaller substituents like methyl .
  • Antimicrobial Potential: Sulfur-containing analogs (e.g., ) exhibit antimicrobial activity. Compound 11b () with a cyano group shows moderate activity against E. coli (MIC = 32 µg/mL), suggesting the target compound’s thioether linkage could enhance similar effects .

Hydrogen Bonding and Solubility

  • The benzodioxin moiety’s ether oxygens and the pyrimidinone carbonyl in the target compound provide hydrogen-bonding sites. In contrast, ’s triazole-pyridine system lacks hydrogen-bond donors, reducing aqueous solubility (predicted ~0.1 mg/mL vs. ~1.2 mg/mL for the target) .

Computational Analysis

Molecular Similarity Metrics

  • Using Tanimoto coefficients (), the target compound shares ~70% similarity with ’s cyclopenta analog (MACCS fingerprints) and ~65% with ’s methoxyphenyl derivative. Lower similarity (~50%) is observed with ’s triazole hybrid, aligning with divergent bioactivity .

Toxicity Predictions

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a benzothieno structure linked through a sulfanyl group. Its molecular formula is C22H25N5O4SC_{22}H_{25}N_5O_4S, with a molecular weight of approximately 445.54 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antibacterial and antifungal properties. For example, derivatives containing the benzodioxin structure were screened against various pathogens and demonstrated moderate to significant activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds suggest that modifications to the benzodioxin structure can enhance inhibitory potency.
  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the ability of such compounds to induce apoptosis or inhibit cell proliferation .

Case Study 1: Antimicrobial Screening

A series of derivatives based on the benzodioxin structure were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions significantly enhanced their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity (Zone of Inhibition)Minimum Inhibitory Concentration (MIC)
Compound A15 mm32 µg/mL
Compound B20 mm16 µg/mL
Compound C10 mm64 µg/mL

Case Study 2: Enzyme Inhibition

The enzyme inhibition potential of this compound was assessed using in vitro assays for AChE and BChE:

EnzymeIC50 (µM)Reference
AChE157.31
BChE46.42

These findings indicate that while the compound shows moderate inhibition of AChE, it possesses stronger inhibition against BChE.

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The sulfanyl group may facilitate binding to active sites of enzymes such as AChE and BChE.
  • Cell Membrane Penetration : The lipophilicity of the compound enhances its ability to penetrate cell membranes, allowing it to exert effects intracellularly.

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured during synthesis?

The synthesis involves multi-step reactions, starting with precursor compounds like 2,3-dihydro-1,4-benzodioxin-6-amine and functionalized thienopyrimidine derivatives. Critical steps include sulfonamide bond formation and coupling reactions, often performed in polar aprotic solvents (e.g., DMF) with activators like LiH . Purity is monitored via thin-layer chromatography (TLC) and confirmed using proton NMR and IR spectroscopy. Recrystallization or precipitation methods are employed for final purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H-NMR : Confirms proton environments (e.g., acetamide NH at δ 10.10 ppm, aromatic protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S bonds) .
  • CHN Analysis : Validates elemental composition (e.g., C, H, N, S percentages) .
  • Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peaks) .

Q. What are the primary biological targets explored for this compound?

Structural analogs of this compound show activity against α-glucosidase (IC₅₀ ~81–86 μM), suggesting potential for Type 2 diabetes research. Other targets include enzymes linked to neurodegenerative diseases, though specific data requires further validation .

Q. What solubility and reactivity properties are critical for in vitro assays?

The compound is soluble in DMSO and ethanol, with moderate reactivity under neutral pH. These properties guide solvent selection for biological testing (e.g., DMSO stock solutions diluted in buffer) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial runs while assessing variables like temperature, solvent, and pH .
  • Quantum Chemical Calculations : Predict optimal pathways for bond formation, reducing experimental iterations .
  • Real-Time Monitoring : TLC and HPLC track intermediate formation, enabling dynamic adjustments .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., α-glucosidase inhibition with acarbose as a control) .
  • Metabolite Profiling : Assess stability in assay media (e.g., LC-MS to detect degradation products) .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., prop-2-en-1-yl group) to isolate contributions to activity .

Q. How can computational modeling predict this compound’s mechanism of action?

  • Molecular Docking : Simulate binding to α-glucosidase or other targets using software like AutoDock .
  • MD Simulations : Assess stability of ligand-receptor complexes over time .
  • QSAR Models : Corrogate electronic/steric properties (e.g., Hammett constants) with inhibitory activity .

Q. What methodologies elucidate the role of the sulfanyl group in bioactivity?

  • Thiol-Disulfide Exchange Assays : Test redox sensitivity in enzymatic environments .
  • Isosteric Replacement : Substitute sulfur with oxygen/nitrogen to evaluate pharmacophore requirements .
  • X-ray Crystallography : Resolve ligand-enzyme complexes to map interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.